(1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol

Description

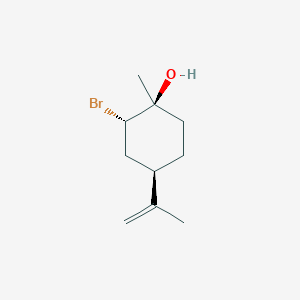

The compound (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol is a brominated cyclohexanol derivative with three defined stereocenters. Its molecular formula is C₁₀H₁₇BrO, with an average molecular mass of 233.15–235.16 g/mol depending on isotopic distribution . The structure features a hydroxyl group at position 1, a bromine atom at position 2, a methyl group at position 1, and a prop-1-en-2-yl (isopropenyl) group at position 4 (Figure 1). The stereochemistry (1S,2S,4R) influences its physicochemical properties and reactivity. It is registered under ChemSpider ID 10006029 and is typically synthesized via stereoselective bromination of limonene-derived precursors .

Properties

IUPAC Name |

(1S,2S,4R)-2-bromo-1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,12H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFBZZASPUAQGZ-UTLUCORTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(C1)Br)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]([C@H](C1)Br)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol can be achieved through several methods. One common approach involves the bromination of a precursor compound, such as (1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexanol, using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution (SN1/SN2 mechanisms). Tertiary carbocation stability facilitates SN1 pathways under acidic conditions .

Oxidation Reactions

The hydroxyl group at C1 is oxidizable to ketones under controlled conditions:

Mechanistic Insight : Oxidation proceeds via hydride abstraction from the hydroxyl-bearing carbon, forming a ketone without disrupting the bromine or isopropenyl groups .

Reduction Reactions

The bromine atom can be reduced to hydrogen under radical or ionic conditions:

Elimination Reactions

Base-induced dehydrohalogenation forms alkenes:

| Base | Solvent | Temperature | Major Product |

|---|---|---|---|

| KOtBu | THF | 70°C | (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-ene |

| DBU | DMF | 100°C | Same alkene with 85% yield |

Stereochemical Outcome : Anti-periplanar geometry (E2 mechanism) favors formation of the trans-alkene .

Comparative Reactivity

The bromine and hydroxyl groups enable distinct transformations compared to analogs:

Stability and Side Reactions

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, the compound may be used to study enzyme-catalyzed reactions involving brominated substrates. It can also serve as a probe to investigate the mechanisms of bromine-containing natural products.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s unique structure may provide insights into the design of novel therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism by which (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(1S,2S,4R)-2-Bromo-4-methyl-1-(propan-2-yl)cyclohexane

- Molecular Formula : C₁₀H₁₉Br

- Key Differences: Lacks the hydroxyl group at position 1, making it a brominated cyclohexane rather than a cyclohexanol.

- Implications :

(1S,2S,4R)-2-Amino-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol

- Molecular Formula: C₁₀H₁₉NO

- Key Differences: Substitution of bromine with an amino group (-NH₂) at position 2.

- Implications: Enhanced hydrogen bonding and basicity due to the amino group.

(1R,2S,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane

- Molecular Formula : C₁₀H₁₉Cl

- Key Differences : Chlorine replaces bromine at position 2, and the stereochemistry differs (1R,2S,4S).

- Implications :

Stereoisomers and Bioactive Analogs

(−)-(1S,2R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol and (+)-(1S,2S,4R)-Isomer

- Molecular Formula : C₁₀H₁₈O₂ (both isomers)

- Key Differences : Two hydroxyl groups (positions 1 and 2) instead of bromine and hydroxyl.

- Implications :

- Both diols exhibit antifungal activity, with the (−)-(1S,2R,4R) isomer showing stronger activity (MIC = 31.25 μg/mL) than the (+)-(1S,2S,4R) isomer (MIC = 250 μg/mL) .

- The target brominated compound lacks direct antifungal data in the literature, but its reduced polarity may limit similar bioactivity.

2-Azido-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol

- Molecular Formula : C₁₀H₁₇N₃O

- Key Differences : Azide (-N₃) replaces bromine at position 2.

- Implications :

Physical Properties and Structural Trends

| Compound | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₇BrO | -Br (2), -OH (1), -CH₃ (1) | 233.15–235.16 | High density, moderate polarity |

| (1S,2S,4R)-2-Bromo-4-methyl-1-isopropyl | C₁₀H₁₉Br | -Br (2), -CH(CH₃)₂ (1) | 219.16 | Nonpolar, low water solubility |

| (−)-(1S,2R,4R)-Cyclohexane-1,2-diol | C₁₀H₁₈O₂ | -OH (1,2) | 170.25 | High polarity, antifungal activity |

| (1S,2S,4R)-2-Amino Cyclohexanol | C₁₀H₁₉NO | -NH₂ (2) | 169.27 | Basic, forms hydrogen bonds |

Biological Activity

(1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol, with the CAS number 107438-36-8, is a chiral organic compound notable for its unique structural features, which include a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexanol ring. This compound exhibits potential applications in medicinal chemistry and organic synthesis due to its distinctive chemical properties and biological activities.

- Molecular Formula : C10H17BrO

- Molecular Weight : 233.15 g/mol

- Melting Point : Data not specified

- Boiling Point : Data not specified

Synthesis

The synthesis of (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol can be achieved through bromination of its precursor compound using agents like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires solvents such as dichloromethane and is carried out at low temperatures to ensure regioselectivity and stereoselectivity .

Pharmacological Potential

Research indicates that (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol can be utilized in the synthesis of cannabidiol (CBD), which is recognized for its anti-spasmodic, anti-anxiety, anti-inflammatory, and analgesic properties. This connection highlights the compound's relevance in therapeutic applications .

Case Studies and Research Findings

While specific dosage effects in animal models have not been extensively documented, the compound's structural characteristics suggest several potential biological activities. Here are some insights based on available literature:

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Potential use in formulations targeting inflammation through CBD synthesis. | |

| Analgesic | May exhibit pain-relieving properties related to its structural analogs. | |

| Anti-anxiety | Implications for reducing anxiety symptoms through CBD-related pathways. |

Chemical Reactions

(1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol can undergo various chemical transformations:

Table: Types of Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes using agents like PCC or Jones reagent. |

| Reduction | Bromine can be reduced to hydrogen using lithium aluminum hydride (LiAlH4). |

| Substitution | Nucleophilic substitution reactions can replace bromine with other functional groups. |

Comparison with Similar Compounds

The uniqueness of (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol compared to similar compounds lies primarily in the presence of the bromine atom. This feature imparts specific reactivity that may not be achievable with other halogens or functional groups.

Table: Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-2-enol | Lacks bromine; different reactivity profile. |

| (1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexanol | No halogen; potential for different applications. |

| (1S,2S,4R)-2-chloro-1-methyl-4-(prop-1-en-2-yl)cyclohexanol | Chlorine instead of bromine; varied reactivity. |

Q & A

Basic: What are the established synthetic routes for (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves bromination of a pre-functionalized cyclohexanol derivative. For example, acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid, pTSA) of terpene precursors can yield the cyclohexanol scaffold, followed by stereoselective bromination . Solvent polarity and temperature critically influence stereochemical outcomes: polar aprotic solvents (e.g., DMF) favor retention of configuration at C2 and C4, while protic solvents may lead to epimerization. Evidence from analogous monoterpene syntheses suggests that low temperatures (−20°C to 0°C) minimize racemization during bromination .

Advanced: How can researchers resolve contradictions between computational predictions (e.g., DFT-optimized geometries) and experimental X-ray diffraction (XRD) data for this compound?

Answer:

Discrepancies often arise from crystal packing forces or solvent effects not accounted for in gas-phase computations. To resolve these:

- Refine XRD data using programs like SHELXL (with TWIN/BASF commands for twinned crystals) to model disorder or anisotropic thermal motion .

- Compare hydrogen-bonding motifs (e.g., O–H···Br interactions) using graph-set analysis to identify intermolecular forces distorting bond angles .

- Validate computational models by incorporating solvent effects (e.g., PCM in DFT) or performing periodic boundary condition (PBC) calculations mimicking the crystal lattice .

Basic: What analytical techniques are most reliable for confirming the stereochemical purity of this compound?

Answer:

- XRD : Definitive for absolute configuration determination, especially when heavy atoms (e.g., Br) are present .

- NMR : H-H NOESY or ROESY can identify spatial proximity of H2 (axial Br) and H4 (prop-1-en-2-yl group) to confirm the (1S,2S,4R) configuration .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (95:5) to resolve diastereomers; retention time differences ≥2 min indicate high enantiomeric excess .

Advanced: How does the bromine substituent at C2 influence regioselectivity in subsequent reactions (e.g., nucleophilic substitution or elimination)?

Answer:

The axial bromine at C2 creates steric hindrance, directing nucleophiles (e.g., OH⁻) to attack from the equatorial position. In elimination reactions (e.g., E2), anti-periplanar geometry between Br and β-hydrogens (C1 or C3) dictates product distribution. Kinetic studies on similar bromocyclohexanols show that bulky bases (e.g., t-BuOK) favor formation of 1,3-dienes over 1,4-dienes due to steric effects .

Basic: What strategies are recommended for isolating and characterizing trace impurities (e.g., diastereomers or dehydration byproducts) in synthesized batches?

Answer:

- Prep-HPLC : Use a C18 column with gradient elution (water:acetonitrile, 70% → 95% over 20 min) to isolate impurities; collect fractions for MS/MS analysis .

- GC-MS : Monitor for dehydration products (e.g., cyclohexene derivatives) using a DB-5MS column (30 m × 0.25 mm); compare fragmentation patterns with NIST libraries .

- C NMR : Look for minor peaks near δ 110–125 ppm (alkene carbons) or δ 30–40 ppm (quaternary carbons from diastereomers) .

Advanced: How can researchers leverage hydrogen-bonding networks to predict crystallization behavior or solubility of this compound?

Answer:

- Graph-set analysis : Classify O–H···O/Br interactions as D (donor) or A (acceptor) motifs. Dominant D^2$$_2(8) patterns (e.g., helical chains) correlate with needle-like crystals and low aqueous solubility .

- Hansen Solubility Parameters (HSP) : Calculate δ, δ, δ from group contributions. High δ (>15 MPa) indicates preferential solubility in alcohols due to H-bonding .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid inhalation of dust (use fume hood) due to bromine's volatility .

- Storage : Keep in amber vials at 2–8°C under argon to prevent light-induced degradation or oxidation of the prop-1-en-2-yl group .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite; dispose as halogenated waste .

Advanced: What mechanistic insights explain the compound’s instability under acidic or basic conditions?

Answer:

- Acidic conditions : Protonation of the hydroxyl group at C1 leads to Br⁻ elimination via a carbocation intermediate, forming a cyclohexene derivative. The (1S) configuration stabilizes the carbocation through hyperconjugation with the C4 prop-1-en-2-yl group .

- Basic conditions : Deprotonation of OH at C1 triggers an E2 elimination, favored by the anti-periplanar alignment of Br (C2) and H (C1). Steric hindrance from the C1 methyl group slows competing SN2 pathways .

Basic: How can researchers validate the enantiomeric excess (ee) of this compound post-synthesis?

Answer:

- Mosher’s ester analysis : Derivatize the hydroxyl group with (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride; compare F NMR signal splitting .

- Chiral derivatizing agents (CDAs) : Use (+)- or (−)-2-(2,3-anthracenedicarboximido)cyclohexanol to form diastereomeric adducts resolvable by reversed-phase HPLC .

Advanced: What computational tools are best suited for modeling the compound’s conformational dynamics in solution?

Answer:

- Molecular Dynamics (MD) : Run simulations in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS; analyze chair-to-boat transitions via torsional angle trajectories .

- QM/MM hybrid methods : Combine DFT (B3LYP/6-31G*) for the solute with molecular mechanics for the solvent to model solvent-solute H-bonding effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.